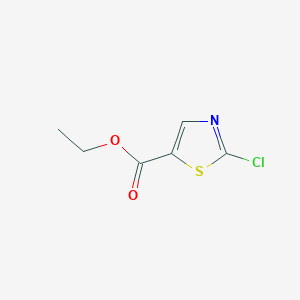

Ethyl 2-chlorothiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIJOEOJKFKHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597419 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81449-93-6 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl 2-chlorothiazole-5-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 2-Chlorothiazole-5-Carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive 2-chloro substituent and a versatile ethyl ester group on a thiazole core, makes it a highly valuable intermediate for the construction of complex molecular architectures. The thiazole scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a colorless oil under standard conditions.[3][4] Its key physical and chemical properties are summarized below. Understanding these properties is fundamental for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 81449-93-6 | [3] |

| Molecular Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| Appearance | Colorless Oil | [3][4] |

| Boiling Point | 283.9 ± 32.0 °C (Predicted) | [3][5] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | -0.98 ± 0.10 (Predicted) | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [3][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3][4] |

The molecule's structure consists of a five-membered thiazole ring, which is an aromatic heterocycle. The electron-withdrawing nature of the chlorine atom at the C2 position and the carboxylate group at the C5 position significantly influences the ring's electronic properties and reactivity.

Synthesis and Purification

The most common and reliable synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate.[5] This transformation is a cornerstone reaction for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through in-process controls like TLC.[5]

-

Reagent Preparation: In a reaction vessel, dissolve butyl nitrite (1.5 eq.) and cuprous chloride (1.2 eq.) in a solvent mixture of acetonitrile and tetrahydrofuran (THF).

-

Starting Material Addition: In a separate flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in an acetonitrile/THF solvent mixture.

-

Reaction Execution: Slowly add the solution of the starting material to the reagent mixture at room temperature (23 °C).

-

Heating and Monitoring: Heat the reaction mixture to 65 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate-hexane mobile phase until the starting material is completely consumed.[5] The causality for heating is to facilitate the decomposition of the diazonium intermediate and the subsequent substitution with chloride.

-

Workup: After completion, cool the mixture to room temperature. Perform a liquid-liquid extraction by partitioning the mixture between water and ethyl acetate. The organic layer contains the desired product.

-

Isolation and Purification: Collect the organic layer and concentrate it under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with 20% ethyl acetate-hexane to afford the pure ethyl 2-chloro-1,3-thiazole-5-carboxylate.[5] A typical yield for this process is around 40%.[5]

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | - Ethyl Protons (CH₂): A quartet signal around δ 4.3-4.4 ppm. - Ethyl Protons (CH₃): A triplet signal around δ 1.3-1.4 ppm. - Thiazole Proton (C4-H): A singlet signal in the aromatic region, expected around δ 8.0-8.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 160-165 ppm. - Thiazole Carbons (C2, C4, C5): Signals in the range of δ 120-160 ppm. The C2 carbon attached to chlorine will be distinct. - Ethyl Carbons: Signals around δ 62 ppm (-CH₂-) and δ 14 ppm (-CH₃-). |

| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹. - C=N Stretch (Thiazole): Absorption band around 1500-1600 cm⁻¹. - C-Cl Stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 191, with a characteristic M+2 isotope peak at m/z 193 (approx. 1/3 intensity) due to the presence of the ³⁷Cl isotope. |

Note: These are predicted values. Experimental verification is essential for definitive characterization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the 2-chloro substituent and the 5-ethyl ester.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the primary site of reactivity. The electron-deficient nature of the thiazole ring, further activated by the C5-ester group, makes the C2 position susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion, providing a facile route to a wide array of 2-substituted thiazole derivatives. This pathway is fundamental to its use as a building block in drug discovery, for instance, in synthesizing 2-amino-thiazole-5-carboxylic acid derivatives which are precursors to kinase inhibitors like Dasatinib.[2][6]

-

Hydrolysis: The ethyl ester at the C5 position can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-chloro-1,3-thiazole-5-carboxylic acid.[5] This carboxylic acid is another important intermediate, offering a handle for amide bond formation or other carboxylate-specific reactions.

Key Reaction Pathways Diagram

Caption: Primary reaction pathways of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate.

-

Pharmaceutical Synthesis: Its most significant application is in the synthesis of complex pharmaceutical agents. The 2-amino-thiazole-5-carboxamide scaffold is a key component of many biologically active compounds.[1][7] By reacting this compound with various amines (SNAr), followed by ester hydrolysis and subsequent amide coupling, medicinal chemists can generate large libraries of compounds for screening. This approach has been instrumental in developing potent anti-tumor drugs.[2]

-

Metabolite Studies: It has been identified as a metabolite in mice for several neonicotinoid insecticides, including thiamethoxam and clothianidin.[5] This makes the compound a useful analytical standard for toxicology and environmental studies.

-

Precursor to Other Intermediates: As mentioned, it serves as a direct precursor to 2-Chloro-5-thiazolecarboxylic Acid, another valuable building block in organic synthesis.[5]

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) with GHS classifications for this exact isomer is not consistently available across sources, data for closely related isomers and general chemical principles for chlorinated heterocycles dictate a cautious approach.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[3][4] Recommended storage temperature is between 2–8 °C to ensure long-term stability.[3][4]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly at the C2 position, provides a reliable and versatile platform for the synthesis of novel compounds with significant therapeutic potential. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher looking to leverage this powerful building block in their work.

References

-

ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

PubChem. Ethyl 2-chlorothiazole-4-carboxylate. Available at: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 81449-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 81449-93-6 [m.chemicalbook.com]

- 5. This compound CAS#: 81449-93-6 [amp.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 2-Chlorothiazole-5-Carboxylate (CAS: 81449-93-6)

A Keystone Intermediate for Pharmaceutical and Agrochemical Innovation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorothiazole-5-carboxylate, bearing the CAS number 81449-93-6, is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position and an ethyl ester at the 5-position of the thiazole ring, renders it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key chemical reactions, and significant applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. By elucidating the causality behind experimental choices and providing detailed methodologies, this document aims to serve as a valuable resource for professionals in the field.

Introduction: The Significance of the 2-Chlorothiazole Scaffold

The thiazole ring is a fundamental pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1][2] The introduction of a chlorine atom at the 2-position significantly enhances the synthetic utility of the thiazole core. This halogen acts as a versatile handle, susceptible to nucleophilic substitution and cross-coupling reactions, thereby enabling the facile introduction of diverse functionalities. This compound, in particular, has emerged as a crucial intermediate in the synthesis of various compounds, including anticancer and antibacterial agents.[3] Its structural features allow for strategic modifications, making it an ideal starting material for creating libraries of compounds for drug discovery programs.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

General Properties

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 81449-93-6 | [6] |

| Molecular Formula | C6H6ClNO2S | [6] |

| Molecular Weight | 191.64 g/mol | [6] |

| Physical Form | Colorless to Yellow to Yellow-brown Solid or Liquid | |

| Boiling Point | 283.9±32.0 °C (Predicted) | [6] |

| Density | 1.383±0.06 g/cm3 (Predicted) | [6] |

| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [6] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C, in a dark place. | [6] |

Spectroscopic Profile

Synthesis of this compound

The primary and most cited method for synthesizing this compound is via a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate.[9] This transformation is a cornerstone of synthetic chemistry, allowing for the conversion of an amino group into a variety of functionalities, including halogens.

Synthetic Workflow: From Amine to Chloride

The conversion involves the diazotization of the amino group followed by a copper(I) chloride-mediated substitution.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a step-by-step guide for laboratory synthesis.[9]

Materials:

-

Ethyl 2-aminothiazole-5-carboxylate

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Butyl nitrite

-

Cuprous chloride (CuCl)

-

Ethyl acetate

-

Hexane

-

Water

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 g, 6.35 mmol) in a solvent mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) at room temperature (23 °C).

-

Reagent Preparation: In a separate flask, prepare a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) containing butyl nitrite (1.3 mL, 9.52 mmol) and cuprous chloride (1.0 g, 7.6 mmol).

-

Addition: Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the mixture containing butyl nitrite and cuprous chloride.

-

Reaction: Heat the reaction mixture to 65 °C. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 40% ethyl acetate in hexane until the starting material is completely consumed.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Perform a liquid-liquid extraction by partitioning the mixture between water and ethyl acetate.

-

Purification: Collect the organic layer and concentrate it under reduced pressure. Purify the resulting crude product by flash silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to obtain the target product.[9]

Causality: The choice of butyl nitrite serves as the diazotizing agent, converting the primary amine into a diazonium salt. Cuprous chloride is the catalyst of choice for the Sandmeyer reaction, facilitating the replacement of the diazonium group with a chlorine atom. The mixed solvent system of acetonitrile and THF is used to ensure the solubility of all reactants.

Key Reactions and Applications in Drug Development

The synthetic versatility of this compound stems from the reactivity of the C2-chloro substituent, which readily participates in nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring and the ester group activates the C2 position towards nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted thiazoles. This is a fundamental strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Caption: General scheme of Nucleophilic Aromatic Substitution on the thiazole core.

Cross-Coupling Reactions

The C2-chloro group is also an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, Suzuki coupling with boronic acids can introduce aryl or heteroaryl substituents, a common motif in many drug molecules.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor to 2-Chloro-5-thiazolecarboxylic Acid, another valuable building block.[9][10] While not directly used in the synthesis of the antidepressant tianeptine, its structural motifs are relevant to the broader class of thiazepine-based drugs.[11][12] The principles of its reactivity are applicable to the synthesis of various therapeutic agents.

Metabolite Studies

Interestingly, this compound has been studied as a metabolite of neonicotinoid insecticides such as thiamethoxam and clothianidin in mice.[9][10] This highlights its relevance in toxicological and metabolic studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[14] It is often recommended to keep it refrigerated.[13]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[13]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[15]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and other biologically active compounds. Its utility is derived from the strategically placed chloro and ethyl ester functionalities on the thiazole core, which allow for a wide range of chemical transformations. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is crucial for leveraging its full potential in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound 81449-93-6 Purity 98%min China. Retrieved from [Link]

-

D'Auria, M., & Racioppi, R. (2015). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

-

Zhang, H., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Retrieved from [Link]

-

KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]

-

Wagdy, A. M. (2020). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Ran, A. (2012). Synthesis of Tianeptine Sodium. Fine Chemical Intermediates. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2023, April 27). What is the synthesis method of Tianepine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorothiazole. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-[(chloroacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

-

Al-Ostath, A. H. N., et al. (2020). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate.

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ethyl 2-aminothiazole-4-carboxylate in Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 81449-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]

- 8. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 81449-93-6 [amp.chemicalbook.com]

- 10. This compound | 81449-93-6 [chemicalbook.com]

- 11. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. fishersci.es [fishersci.es]

- 14. fishersci.com [fishersci.com]

- 15. Page loading... [guidechem.com]

Ethyl 2-Chlorothiazole-5-Carboxylate: A Privileged Scaffold for Targeting Diverse Pathological Mechanisms

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

Ethyl 2-chlorothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. While it does not possess a notable intrinsic biological mechanism of action, its true value lies in its role as a versatile and "privileged" scaffold. This guide delineates that the core function of this compound is to serve as a foundational building block for the synthesis of a multitude of potent and specific therapeutic agents. By strategically modifying this core, researchers can develop derivatives that target a wide array of biological pathways with high precision. This document explores the primary mechanisms of action unlocked through such derivatization—including kinase inhibition, enzyme modulation in the endocannabinoid system, and antimicrobial activity—and provides the experimental frameworks necessary for validating these mechanisms in a research and development setting.

The Thiazole Core: A Foundation for Potent Bioactivity

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous FDA-approved drugs and biologically active natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal pharmacophore for interacting with various biological targets. This compound provides three key points for chemical modification: the chloro group at the C2 position, the ethyl ester at the C5 position, and the thiazole ring itself. This versatility allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) against specific targets.

Unlocking Mechanisms of Action Through Derivatization

The therapeutic potential of the this compound scaffold is realized through its derivatives. Below, we explore the primary mechanisms of action that have been successfully targeted by compounds synthesized from this core.

Mechanism I: ATP-Competitive Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3][4] The thiazole scaffold is a cornerstone in the design of potent ATP-competitive kinase inhibitors.

Causality of Action: The thiazole ring acts as a stable anchor that can be functionalized to interact with specific residues within the ATP-binding pocket of a target kinase. By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and halting the aberrant signaling cascade that drives cellular proliferation.[3]

A prime example is Dasatinib , a potent second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[5] While not directly synthesized from the title compound in all commercial routes, its structure contains a critical 2-aminothiazole carboxamide moiety, highlighting the importance of this scaffold. Dasatinib's mechanism involves binding to both the active and inactive conformations of the BCR-ABL kinase, the fusion protein driving CML, which allows it to overcome resistance to earlier inhibitors like imatinib.[6][7] The thiazole core is integral to orienting the side chains that confer this broad activity profile.[8]

Signaling Pathway: Generalized Kinase Inhibition

Caption: ATP-competitive inhibition by a thiazole-based drug.

Mechanism II: Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[9] Inhibiting MAGL increases 2-AG levels, enhancing cannabinoid receptor signaling, which has therapeutic potential for treating pain, inflammation, and neurodegenerative diseases.[10][11]

Causality of Action: Thiazole-5-carboxylate derivatives have been developed as potent, irreversible inhibitors of MAGL.[12] The mechanism involves the thiazole scaffold positioning a reactive group (e.g., a carbamate) to form a covalent bond with the catalytic serine nucleophile (Ser122) in the MAGL active site.[13] This irreversible carbamoylation permanently inactivates the enzyme, leading to a sustained elevation of 2-AG.

| Derivative Class | Target Enzyme | Mechanism | Therapeutic Application | IC50 (µM) | Reference |

| Thiazole-5-carboxylate Carbamates | MAGL | Covalent modification of Ser122 | Anticancer, Neuroprotection | 0.037 - 9.60 | [6] |

| 2-Phenylthiazoles | CYP51 | Heme iron coordination | Antifungal | Varies | [2] |

| 2-Aminothiazoles | Carbonic Anhydrase I | Active site binding | Not specified | 0.008 | [7] |

| 2-Aminothiazoles | Acetylcholinesterase | Active site binding | Not specified | 0.129 | [7] |

Table 1: Summary of quantitative data for various thiazole derivatives.

Mechanism III: Disruption of Fungal Cell Membranes via CYP51 Inhibition

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[14] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising membrane integrity and arresting fungal growth.[15]

Causality of Action: The thiazole ring, similar to the azole ring in established antifungal drugs, acts as a key pharmacophore for CYP51 inhibition. The mechanism relies on the nitrogen atom of the thiazole ring coordinating with the heme iron atom at the core of the CYP51 active site.[14][15] This interaction blocks the enzyme's catalytic function, preventing the demethylation of lanosterol, a critical step in the ergosterol pathway.[16][17] Thiazole derivatives can be designed to achieve high selectivity for fungal CYP51 over its human homolog, minimizing host toxicity.[18]

Experimental Validation: A Guide for the Bench Scientist

Validating the mechanism of action for a novel derivative of this compound requires a systematic, multi-assay approach. The following protocols provide a self-validating framework for characterizing new chemical entities.

Experimental Workflow: From Synthesis to Mechanism

Caption: A logical workflow for characterizing novel thiazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in signal indicates inhibition.[19]

-

Materials:

-

Recombinant kinase of interest (e.g., ABL, SRC).

-

Specific kinase substrate peptide.

-

ATP (at Km concentration for the target kinase).

-

Test compound (novel thiazole derivative) serially diluted in DMSO.

-

Staurosporine (positive control inhibitor).

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

-

Procedure:

-

Compound Plating: Dispense 1 µL of serially diluted test compound, positive control, or DMSO (vehicle control) into the wells of a 384-well plate.

-

Kinase Addition: Add 2 µL of kinase solution (in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 2 µL of ATP/substrate mixture (in assay buffer) to initiate the reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[19]

-

Protocol 2: Antiproliferative Activity via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[20]

-

Materials:

-

Cancer cell line of interest (e.g., K562 for CML).

-

Complete cell culture medium.

-

Test compound (novel thiazole derivative) serially diluted.

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Sterile 96-well flat-bottom culture plates.

-

-

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Cell Treatment: Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

-

Protocol 3: Molecular Docking to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[22] This provides invaluable insight into potential binding interactions and can guide further SAR studies.

-

Software:

-

AutoDock Tools (MGLTools) for preparing files.[23]

-

AutoDock Vina or AutoDock 4 for the docking calculation.

-

PyMOL or Chimera for visualization.

-

-

Procedure:

-

Target Preparation: Obtain the crystal structure of the target protein (e.g., ABL kinase, MAGL) from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and any non-essential protein chains. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[24]

-

Ligand Preparation: Draw the 3D structure of the novel thiazole derivative using a chemical drawing program. Minimize its energy and save it in a suitable format (e.g., .pdb or .mol2). Define rotatable bonds.

-

Grid Box Generation: Define the search space (grid box) for docking. This is typically centered on the known active site or a pocket identified from the crystal structure. The box should be large enough to accommodate the ligand in various orientations.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box and score them based on a scoring function that estimates binding affinity.[25]

-

Analysis of Results: Analyze the resulting poses. The pose with the lowest binding energy is typically considered the most likely binding mode. Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which can explain the compound's activity.[23]

-

Conclusion and Future Directions

This compound is not merely a chemical intermediate; it is an enabling scaffold for the discovery of novel therapeutics. Its true mechanism of action is a function of the ingenuity of the medicinal chemist. By leveraging this core, researchers have successfully developed compounds that operate through diverse and potent mechanisms, including the inhibition of kinases, lipases, and microbial enzymes. The future development of this scaffold will likely involve its application in creating bifunctional molecules, PROTACs, and covalent inhibitors targeting novel disease pathways. The experimental and computational workflows detailed in this guide provide a robust framework for continuing this vital work, accelerating the journey from a simple heterocyclic building block to a life-saving therapeutic agent.

References

- BenchChem. (n.d.). An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Core Mechanism of Action of Monoacylglycerol Lipase (MAGL) Inhibitors.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?

- Patsnap Synapse. (2024, June 21). What are MAGL inhibitors and how do they work?

- ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.

- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Patsnap Synapse. (2024, June 21). What are CYP51A1 inhibitors and how do they work?

- Proteopedia. (2017, January 18). Dasatinib.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.

- BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives.

- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- ChemicalBook. (n.d.). This compound CAS#: 81449-93-6.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. (n.d.).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.

- Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegener

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.

- Abcam. (n.d.). MTT assay protocol.

- MTT Assay Protocol for Cell Viability and Prolifer

- Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Monoglyceride lipase: structure and inhibitors. (n.d.). PubMed Central.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2025, October 13).

- CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. (n.d.). PubMed Central.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

- Gosset. (n.d.). Cytochrome P450 14α-Demethylase (CYP51).

- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PubMed Central.

- Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?

- Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). JSciMed Central.

- Meiler Lab. (n.d.). Small Molecule Docking.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

- 81449-93-6(ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYL

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 7. proteopedia.org [proteopedia.org]

- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 11. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gosset.ai [gosset.ai]

- 18. journals.asm.org [journals.asm.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. atcc.org [atcc.org]

- 22. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. scispace.com [scispace.com]

- 25. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Chlorothiazole-5-Carboxylate

Introduction

Ethyl 2-chlorothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel bioactive compounds and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of this compound. This in-depth guide offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this important molecule.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the systematic numbering of key atoms, is presented below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.

Figure 1: Molecular Structure of this compound.

The following sections will delve into the specific spectroscopic signatures of this molecule, explaining the rationale behind the expected signals in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic proton on the thiazole ring and the two sets of protons of the ethyl ester group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-4 |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

Aromatic Proton (H-4): The lone proton on the thiazole ring is expected to appear as a singlet in the downfield region (~8.2 ppm). Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the ester functionality.

-

Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, resulting in a quartet at approximately 4.4 ppm. These protons are split by the three neighboring methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.4 ppm, split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Ester) |

| ~155 | C-2 (Thiazole) |

| ~145 | C-4 (Thiazole) |

| ~125 | C-5 (Thiazole) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing at the lowest field (~162 ppm).

-

Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the heteroatoms and the substituents. C-2, being attached to both nitrogen and chlorine, is significantly deshielded (~155 ppm). C-4 and C-5 appear in the aromatic region, with their precise shifts influenced by the substitution pattern.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is deshielded by the adjacent oxygen and resonates around 62 ppm, while the terminal methyl carbon (-OCH₂CH₃) is found in the upfield region at approximately 14 ppm.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, C-O stretching, and vibrations of the thiazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (Thiazole) |

| ~2980 | Medium | Aliphatic C-H stretch (-CH₂CH₃) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1540 | Medium | C=N stretch (Thiazole ring) |

| ~1250 | Strong | Asymmetric C-O-C stretch (Ester) |

| ~1100 | Strong | Symmetric C-O-C stretch (Ester) |

| ~850 | Medium | C-Cl stretch |

Interpretation and Rationale:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1][2]

-

C-H Stretches: The aromatic C-H stretch of the thiazole ring is expected at a slightly higher wavenumber (~3100 cm⁻¹) than the aliphatic C-H stretches of the ethyl group (~2980 cm⁻¹).[1][3]

-

Thiazole Ring Vibrations: The C=N stretching vibration of the thiazole ring typically appears in the 1600-1500 cm⁻¹ region.

-

C-O Stretches: The ester functionality also exhibits strong C-O stretching bands. The asymmetric stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1100 cm⁻¹.[2][4]

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 850 cm⁻¹.[3]

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will confirm the molecular weight and offer insights into the molecule's stability and fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 191/193 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 146/148 | Medium | [M - OCH₂CH₃]⁺ |

| 118/120 | Medium | [M - COOCH₂CH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 191, corresponding to the molecular weight of this compound (C₆H₆ClNO₂S).[5][6] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 193 with about one-third the intensity of the [M]⁺ peak is expected. This isotopic pattern is a strong indicator of the presence of a single chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for esters involve the loss of the alkoxy group or the entire ester functionality.[7] Therefore, fragments corresponding to the loss of the ethoxy radical (-OCH₂CH₃, m/z 45) to give a fragment at m/z 146/148, and the loss of the entire ethyl carboxylate group (-COOCH₂CH₃, m/z 73) to yield a fragment at m/z 118/120 are anticipated.

Experimental Protocol for MS Data Acquisition

Figure 4: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust analytical toolkit for researchers in synthetic chemistry, drug discovery, and materials science. By understanding the fundamental principles behind these spectroscopic techniques and following the outlined experimental protocols, scientists can confidently verify the identity and purity of this versatile chemical intermediate, ensuring the integrity of their research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-chloro-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 81449-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 81449-93-6 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Ethyl 2-Chlorothiazole-5-Carboxylate: A Strategic Starting Material for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 2-chlorothiazole-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal starting material in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structure, featuring a reactive chlorine atom at the 2-position and an ester group at the 5-position of the thiazole ring, provides a versatile scaffold for a wide array of chemical transformations. This guide offers a comprehensive overview of the compound's physicochemical properties, detailed synthetic methodologies, and its strategic applications in modern drug discovery. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for scientists leveraging this key intermediate in their research and development endeavors.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid core for orienting functional groups makes it a "privileged structure" in medicinal chemistry. This compound is a particularly valuable derivative, as the chloro and ethyl ester moieties serve as orthogonal synthetic handles, allowing for sequential and site-selective modifications. This dual functionality is paramount in constructing the complex molecular architectures required for potent and selective therapeutic agents. For instance, the related 2-aminothiazole core is famously found in the anti-cancer drug Dasatinib, highlighting the therapeutic relevance of this heterocyclic system.[2][3][4]

Physicochemical Properties and Safe Handling

A thorough understanding of a starting material's properties is fundamental to its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 81449-93-6 | [5] |

| Molecular Formula | C₆H₆ClNO₂S | [5] |

| Molecular Weight | 191.64 g/mol | [5] |

| Appearance | Colorless Oil | [5] |

| Boiling Point | 283.9 ± 32.0 °C (Predicted) | [5][6] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [6][7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5][6][7] |

Safety and Handling Precautions

This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[10] In case of accidental contact, standard first-aid measures should be followed immediately.[10]

Synthesis of this compound

The primary and most reliable method for synthesizing this compound is via a Sandmeyer-type reaction, starting from its 2-amino analogue. This approach is advantageous due to the ready availability of the amino precursor, which can be prepared through the well-established Hantzsch thiazole synthesis.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals a logical synthetic pathway originating from simple, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Route: Diazotization-Chlorination

This transformation involves two key steps: the conversion of the primary aromatic amine on the thiazole ring into a diazonium salt using a nitrite source, followed by the copper(I) chloride-mediated substitution of the diazonium group with a chlorine atom. Butyl nitrite is often preferred over aqueous sodium nitrite for its solubility in organic solvents, enabling a homogeneous reaction medium.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a 1:1 mixture of acetonitrile and tetrahydrofuran (THF).

-

Reaction Setup: In a separate flask, prepare a mixture of the same solvent system containing butyl nitrite (1.5 eq) and cuprous chloride (CuCl, 1.2 eq).

-

Addition: Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the butyl nitrite/CuCl mixture at room temperature (23 °C). The choice to add the amine to the reagents minimizes the accumulation of the unstable diazonium salt.

-

Reaction: Heat the reaction mixture to 65 °C.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 40% ethyl acetate in hexane mobile phase. The disappearance of the starting amine spot indicates reaction completion. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.

-

Workup: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash silica gel column chromatography, eluting with 20% ethyl acetate in hexane to afford the pure ethyl 2-chloro-1,3-thiazole-5-carboxylate. A typical yield for this process is around 40%.[6]

Experimental Workflow Diagram

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 81449-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 81449-93-6 [amp.chemicalbook.com]

- 7. This compound CAS#: 81449-93-6 [m.chemicalbook.com]

- 8. CAS # 81449-93-6, this compound - chemBlink [chemblink.com]

- 9. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

In-Depth Technical Guide: Biological Activity Screening of Ethyl 2-Chlorothiazole-5-Carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This guide presents a comprehensive, technically detailed framework for the biological activity screening of ethyl 2-chlorothiazole-5-carboxylate, a key heterocyclic compound with significant potential in drug discovery. Moving beyond simplistic protocols, this document offers a strategic, multi-tiered screening cascade designed to efficiently identify and validate novel therapeutic activities. This guide is intended for researchers, scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and scientifically rigorous investigation.

Introduction: The Thiazole Scaffold and this compound as a Privileged Structure

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for diverse functionalization make it a fertile ground for discovering novel therapeutics. This compound serves as a critical starting material and a key intermediate in the synthesis of more complex thiazole derivatives.[4][5] Its inherent reactivity, particularly at the C2 position, allows for facile modification, making it an ideal candidate for library synthesis and subsequent biological screening.

The rationale for screening this specific molecule is rooted in the established activities of related thiazole-containing compounds, which exhibit a broad spectrum of pharmacological effects, including:

-

Antimicrobial Activity: Thiazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains.[1][6]

-

Anticancer Activity: Many thiazole-containing molecules demonstrate potent cytotoxic effects against a range of cancer cell lines, often through mechanisms like kinase inhibition or by inducing apoptosis.[1][7][8]

-

Anti-inflammatory Effects: The thiazole nucleus is found in compounds that modulate inflammatory pathways.[1][2][6]

This guide will outline a systematic approach to explore these potential activities in this compound.

Strategic Screening Cascade: A Multi-Tiered Approach

A successful screening campaign requires a logical progression from broad, high-throughput methods to more specific, mechanism-of-action studies.[9][10][11] Our proposed cascade is designed to maximize efficiency and minimize false positives.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. This compound CAS#: 81449-93-6 [amp.chemicalbook.com]

- 5. This compound | 81449-93-6 [amp.chemicalbook.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-Chlorothiazole-5-carboxylate Derivatives and Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant pharmaceuticals. Among the myriad of thiazole-based scaffolds, ethyl 2-chlorothiazole-5-carboxylate stands out as a particularly versatile and valuable building block for the synthesis of a diverse array of derivatives and analogs. Its strategic placement of reactive sites—a displaceable chlorine atom at the C2 position and a modifiable ester group at the C5 position—offers a rich platform for chemical exploration and the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives. We will delve into detailed, field-proven synthetic protocols, explore the causality behind experimental choices, and discuss the structure-activity relationships that drive the design of potent and selective drug candidates.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in a wide range of biologically active natural products and synthetic compounds.[1][2] Its prevalence in medicinal chemistry can be attributed to several key features:

-

Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

-

Hydrogen Bonding Capabilities: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while protons on substituents can act as donors, facilitating crucial interactions with biological targets.

-

Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability, which is a desirable property in drug candidates.

-

Diverse Biological Activities: Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The subject of this guide, this compound, serves as a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and other targeted therapies.

Synthesis of the Core Scaffold: this compound

The most common and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate. This transformation involves the diazotization of the amino group followed by a copper-catalyzed displacement with a chloride ion.

Experimental Protocol: Sandmeyer Reaction

This protocol describes a standard procedure for the synthesis of the title compound.

Materials:

-

Ethyl 2-aminothiazole-5-carboxylate

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

t-Butyl nitrite

-

Copper(I) chloride (CuCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of acetonitrile and tetrahydrofuran.

-

In a separate flask, prepare a mixture of acetonitrile and tetrahydrofuran containing t-butyl nitrite (1.5 eq) and copper(I) chloride (1.2 eq).

-

Slowly add the solution of ethyl 2-aminothiazole-5-carboxylate to the mixture containing the nitrite and copper salt at room temperature.

-

Heat the reaction mixture to 65 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]

-

Cool the reaction mixture to room temperature and partition between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[6]

Causality of Experimental Choices:

-

Solvent System: The mixture of ACN and THF is used to ensure the solubility of both the starting material and the reagents.

-

Diazotizing Agent: t-Butyl nitrite is a convenient and efficient source of the nitrosonium ion required for the diazotization of the primary amine.

-

Catalyst: Copper(I) chloride is the classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with chloride.

-

Temperature: Heating the reaction to 65 °C helps to drive the reaction to completion in a reasonable timeframe.

Caption: Synthesis of this compound.

Derivatization at the C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This allows for the facile introduction of a wide variety of substituents.

Substitution with Amine Nucleophiles

The reaction with primary and secondary amines is a common strategy to introduce diverse functionalities, often leading to compounds with significant biological activity.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 - 2.0 eq)

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate)

-

A suitable solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or acetonitrile (ACN))

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.1 - 2.0 eq) and the base (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired 2-amino-thiazole-5-carboxylate derivative.

Trustworthiness of the Protocol: This is a self-validating system as the progress of the reaction can be easily monitored by TLC, and the identity and purity of the product can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Substitution with Thiol Nucleophiles

Thiolates are excellent nucleophiles and readily displace the chloride at the C2 position to form 2-thioether derivatives.

Materials:

-

This compound

-

Desired thiol (1.1 eq)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH))

-

A suitable solvent (e.g., DMF, THF, or ethanol)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in the chosen solvent.

-

Carefully add the base (1.1 eq) to the solution to generate the thiolate in situ.

-

Add the this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Expertise and Experience: The choice of base is critical. For less acidic thiols, a stronger base like NaH is required. The reaction is typically performed under an inert atmosphere to prevent the oxidation of the thiol to a disulfide.[7]

Substitution with Oxygen Nucleophiles

The synthesis of 2-alkoxy or 2-aryloxy derivatives can be achieved by reacting with the corresponding alcohol or phenol in the presence of a strong base.

Materials:

-

This compound

-

Desired alcohol or phenol (1.5 eq)

-

A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

-

Carefully add the strong base (1.5 eq) to the solution and stir until the evolution of hydrogen gas ceases (in the case of NaH).

-

Add the this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture as necessary to drive the reaction to completion.

-

Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify as described in the previous protocols.

Modification of the C5-Ester Group

The ethyl ester at the C5 position is another key handle for derivatization, allowing for the synthesis of carboxylic acids, amides, and alcohols.